(2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
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Overview
Description
(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a phenylcarbamimidothioate moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, dimethylformamide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its antimicrobial and cytotoxic properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Utilized in various synthetic applications.
Uniqueness
(2,5-dioxopyrrolidin-3-yl) N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate stands out due to its unique combination of a pyrrolidinone ring and a phenylcarbamimidothioate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-3-yl) N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-16-9-8-14(12-17(16)28-2)10-11-22-21(23-15-6-4-3-5-7-15)29-18-13-19(25)24-20(18)26/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSAVYUBXZFYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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